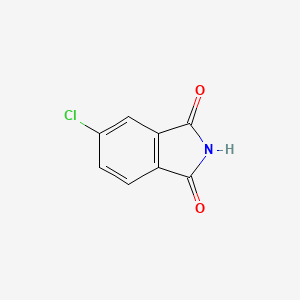
4-Chlorophthalimide
Übersicht
Beschreibung
4-Chlorophthalimide is a chemical compound used in various scientific experiments and industries . It is also known by its synonyms 4-chlorophthalimide .
Synthesis Analysis
4-Chlorophthalimide can be synthesized by various methods. One method involves the use of a MnO2 catalyst, 1-indanone, ammonia water, and chlorobenzene . Another method involves the aromatic nucleophilic substitution reaction of isomeric N-(4-mercaptophenyl)-3-chlorophthalimide and/or N-(4-mercaptophenyl)-4-chlorophthalimide .Molecular Structure Analysis
The molecular formula of 4-Chlorophthalimide is C8H4ClNO2 . Its molecular weight is 181.58 .Chemical Reactions Analysis
4-Chlorophthalimide can participate in various chemical reactions. For instance, it can be used in the synthesis of isomeric poly(thioether imide)s (PTIs) containing thioether linkages . It can also be used in the synthesis of diverse N,N′-disubstituted guanidines .Physical And Chemical Properties Analysis
4-Chlorophthalimide appears as a slight yellow crystalline powder . It has a density of 1.519±0.06 g/cm3 and a melting point of 210 °C .Wissenschaftliche Forschungsanwendungen
- Poly(thioether imides) (PTIs) containing thioether linkages have been synthesized using aromatic nucleophilic substitution reactions with isomeric N-(4-mercaptophenyl)-3-chlorophthalimide and/or N-(4-mercaptophenyl)-4-chlorophthalimide. These PTIs exhibit inherent viscosities in the range of 0.38–0.42 dL/g. The glass transition temperature increases with the content of 3-substituted phthalimide units in the polymer backbone. Additionally, these PTIs demonstrate good mechanical properties, including tensile strength, elongation at break, and tensile moduli .
- N-Chlorophthalimide serves as a versatile reagent in organic synthesis. It can be employed for:
- A one-pot approach enables the synthesis of diverse N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. This strategy provides efficient access to guanidines in yields up to 81%, including previously unprecedented N-phthaloylguanidines .
- Polyimides (PIs) with low dielectric constants have been synthesized using unsymmetric phthalic-thioether-naphthalic dianhydride isomers derived from 3- or 4-chlorophthalic anhydride. These PIs are promising for applications requiring low dielectric materials .
Polymer Chemistry and Materials Science
Organic Synthesis
Guanidine Synthesis
Low Dielectric Constant Polyimides
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chlorophthalimide is a chemical compound that has been used in various chemical reactions and syntheses . It’s important to note that the compound’s primary targets would largely depend on its specific application or use.
Mode of Action
In chemical reactions, it has been used in the synthesis of n,n′-disubstituted guanidines . This suggests that 4-Chlorophthalimide may interact with isocyanides and amines to form guanidines, indicating a potential role in mediating or catalyzing chemical reactions.
Biochemical Pathways
Its role in the synthesis of n,n′-disubstituted guanidines suggests that it may influence pathways involving these compounds . Guanidines are a class of organic compounds that play key roles in various biological functions, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Its role in chemical reactions, particularly in the synthesis of n,n′-disubstituted guanidines, suggests that it may have significant effects at the molecular level .
Eigenschaften
IUPAC Name |
5-chloroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNRQSGJHVURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282646 | |
| Record name | 4-chlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7147-90-2 | |
| Record name | 7147-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-chlorophthalimide in polymer chemistry?
A1: 4-Chlorophthalimide serves as a versatile building block for synthesizing various polyimides. [, , , , , ] Researchers utilize its reactivity to create polymers with desirable properties such as high glass transition temperatures, good thermal stability, and improved solubility in organic solvents. [, , , , ] For instance, it acts as a precursor to bisphenol F-type dianhydride (BPFDA), which is then used to prepare polyimide films with excellent thermal and mechanical properties. []
Q2: How does the structure of 4-chlorophthalimide facilitate polymerization reactions?
A2: The presence of the chlorine atom in 4-chlorophthalimide allows for nucleophilic aromatic substitution reactions. This reactivity is crucial for its use in polymerization reactions. [, , , ] For example, it reacts with bisphenols to form bis(chlorophthalimide) monomers, which can then undergo polymerization to yield poly(ether imide)s. []
Q3: What influences the molecular weight of polymers synthesized using 4-chlorophthalimide derivatives?
A3: Factors like the structure of the diamine monomer, the presence of bulky substituents, and reaction conditions (catalyst, solvent, temperature) can significantly impact the molecular weight of the resulting polymers. [, ] For instance, bulky side substituents on bis(4-chlorophthalimide)s generally lead to higher molecular weight polymers due to reduced steric hindrance during polymerization. []
Q4: Can the properties of polymers derived from 4-chlorophthalimide be further modified after synthesis?
A4: Yes, polymers containing 4-chlorophthalimide derivatives can be modified post-polymerization. For example, hyperbranched poly(ether imide)s with hydroxyl end groups, synthesized from 4-chlorophthalimide-based monomers, can undergo acylation or nucleophilic substitution reactions. [] This end-group modification can improve the polymer's thermal stability and solubility. []
Q5: Are there studies investigating the reactivity of 4-chlorophthalimide derivatives in polymerization reactions?
A5: Yes, kinetic studies have been conducted to understand the reactivity of bischloroimide monomers, including those derived from 4-chlorophthalimide. [] Researchers used model compounds and techniques like gas chromatography-mass spectrometry (GC-MS) to investigate the reaction kinetics and optimize polymerization conditions. []
Q6: Beyond polymer chemistry, are there other applications of 4-chlorophthalimide?
A6: 4-Chlorophthalimide serves as a starting material for synthesizing various organic compounds. One example is its use in synthesizing Schiff bases of N-substituted isatins, which are investigated for their potential antibacterial activity. []
Q7: What are the spectroscopic characteristics of 4-chlorophthalimide?
A7: 4-Chlorophthalimide can be characterized using spectroscopic techniques like 1H NMR and IR spectroscopy. [] The obtained spectra provide information about its structure and purity.
Q8: Are there known examples of 4-chlorophthalimide derivatives exhibiting regioisomerism?
A8: Yes, studies have explored the regioisomerism of products obtained from reactions involving 4-chlorophthalimide. [] For example, the Perkin reaction of 4-chlorophthalimide with active methylene compounds can yield different regioisomers. [] Understanding regioisomerism is crucial for controlling the synthesis of specific target compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)

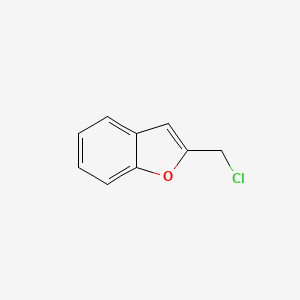

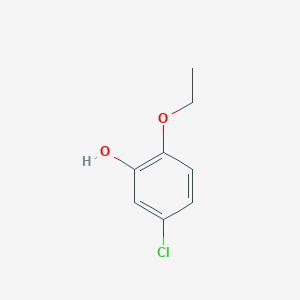
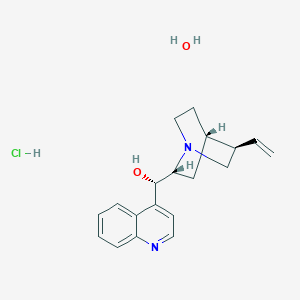
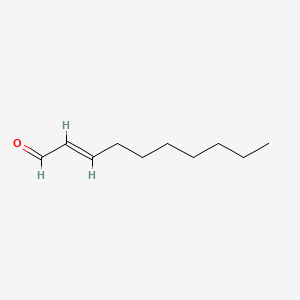
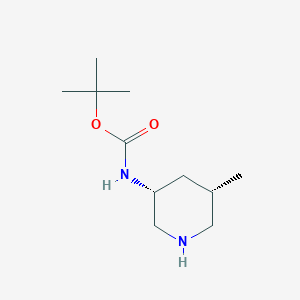
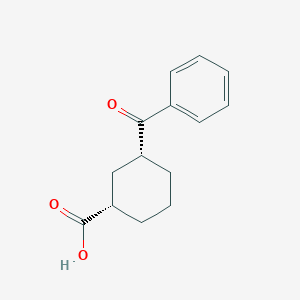

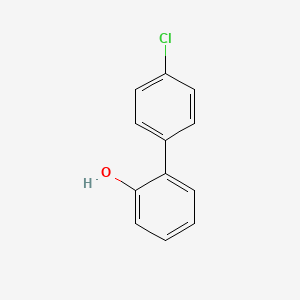
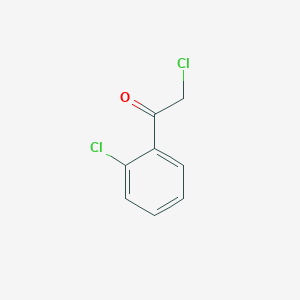
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)